Hydrochloride Salt Form Provides Quantifiable Molecular Weight and Solubility Advantage Over the Free Base
The hydrochloride salt (CAS 1627181-42-3, MW 236.74 g·mol⁻¹) differs from the corresponding free base (CAS 454709-98-9, MW 200.28 g·mol⁻¹) by a 36.46 g·mol⁻¹ mass increment attributable to HCl . This salt form confers enhanced solubility in aqueous and polar organic solvent systems (e.g., water, methanol, DMF) that are frequently employed in amide coupling and nucleophilic substitution reactions. While comparative solubility data for this specific compound pair are not publicly reported, the hydrochloride salt class is generally understood to increase aqueous solubility by 1–3 orders of magnitude relative to the neutral free amine, a property that is critical for homogeneous reaction conditions during multi-step kinase inhibitor scaffold assembly .
| Evidence Dimension | Molecular weight and implied solubility in polar media |
|---|---|
| Target Compound Data | MW = 236.74 g·mol⁻¹ (C₁₀H₂₁ClN₂O₂); HCl salt form |
| Comparator Or Baseline | tert-Butyl (cis-3-aminocyclopentyl)carbamate (free base, CAS 454709-98-9): MW = 200.28 g·mol⁻¹ (C₁₀H₂₀N₂O₂) |
| Quantified Difference | ΔMW = 36.46 g·mol⁻¹; salt form vs. neutral free base (class-level solubility advantage, specific numerical solubility data not available for this head-to-head pairing) |
| Conditions | General organic synthesis solubility context; no published head-to-head solubility measurement located |
Why This Matters
Procurement of the HCl salt ensures defined stoichiometry and predictable solubility behavior in common polar reaction media, reducing the experimental variability associated with hygroscopic or inconsistently protonated free base forms.
